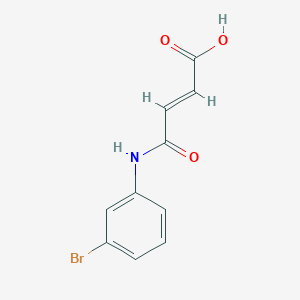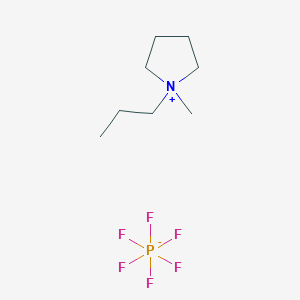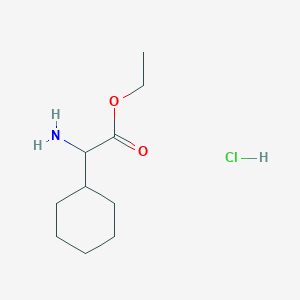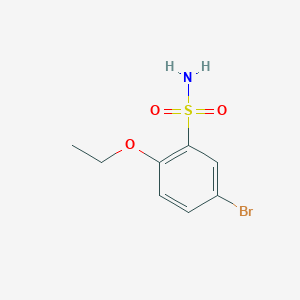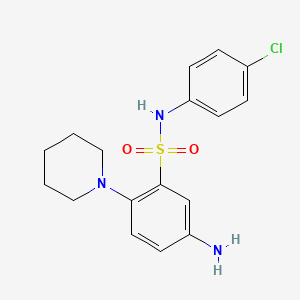
5-Amino-N-(4-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide
Übersicht
Beschreibung
“5-Amino-N-(4-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide” is a compound that falls under the category of isoxazole derivatives . Isoxazole derivatives are known to have immunoregulatory properties and can be classified into several categories such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of heterocyclization of aminoazoles . For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been used to afford related compounds .Chemical Reactions Analysis
Aminoazoles, which this compound is a derivative of, are known to undergo various types of transformations in diversity-oriented synthesis . They can react with different electrophiles due to the presence of several alternative reaction centers .Wissenschaftliche Forschungsanwendungen
Phospholipase A2 Inhibition and Myocardial Infarction
A study by Oinuma et al. (1991) explored derivatives of benzenesulfonamides as inhibitors of membrane-bound phospholipase A2. They found that specific N-(phenylalkyl)piperidine derivatives significantly inhibited arachidonic acid release, leading to reduced myocardial infarction in rats. This highlights the therapeutic potential in cardiovascular diseases.
Cholinesterase Inhibition
A study by Khalid (2012) synthesized new benzenesulfonamide derivatives with a piperidine nucleus, showing promising activity against acetylcholinesterase and butyrylcholinesterase enzymes. This suggests potential applications in treating neurological disorders like Alzheimer's disease.
Carbonic Anhydrase Inhibition for Cancer Therapy
Research by Lolak et al. (2019) involved synthesizing ureido benzenesulfonamides incorporating triazine moieties, targeting carbonic anhydrase IX. They found potent inhibition, indicating potential as anticancer agents, especially for tumors where carbonic anhydrase IX is overexpressed.
Antimicrobial and Antifungal Activities
Compounds with benzenesulfonamide scaffolds have demonstrated significant antimicrobial and antifungal activities. For instance, a study by Nunna et al. (2014) reported the synthesis of compounds effective against various bacterial and fungal strains. This opens avenues for developing new antimicrobial drugs.
Serotonin Receptor Antagonism and Cognitive Enhancement
5-HT6 receptor antagonists, which include certain benzenesulfonamide derivatives, have been studied for their potential in enhancing cognition. A study by Lindner et al. (2003) explored this in rodent models, indicating possible applications in treating cognitive disorders.
Zukünftige Richtungen
The search for new pyrazole-based compounds, which this compound is a derivative of, is of great interest to the academic community as well as industry . In the last ten years, a large number of papers and reviews on the design, synthesis, and biological evaluation of different classes of pyrazoles and many pyrazole-containing compounds have been published .
Wirkmechanismus
Target of Action
The compound 5-Amino-N-(4-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide is a type of aminopyrazole . Aminopyrazoles are advantageous frameworks that provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases . Therefore, it’s likely that this compound also targets similar receptors or enzymes.
Mode of Action
For instance, in 2006, Goldstein and coworkers designed and synthesized a new series of highly selective p38MAPK inhibitors with a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones scaffold . X-ray crystallography of these new derivatives bound in the ATP binding pocket of unphosphorylated p38a was used to optimize the potency and physicochemical properties . It’s plausible that this compound might interact with its targets in a similar way.
Biochemical Pathways
Aminopyrazoles are known to affect various biochemical pathways due to their interaction with different kinases and enzymes . These interactions can lead to a cascade of downstream effects that can alter cellular functions.
Result of Action
Based on the known effects of aminopyrazoles, it can be inferred that this compound might have potential therapeutic effects, such as anti-inflammatory or anticancer effects .
Eigenschaften
IUPAC Name |
5-amino-N-(4-chlorophenyl)-2-piperidin-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-13-4-7-15(8-5-13)20-24(22,23)17-12-14(19)6-9-16(17)21-10-2-1-3-11-21/h4-9,12,20H,1-3,10-11,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURBEKRBQPXBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)S(=O)(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


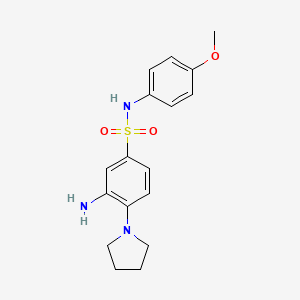
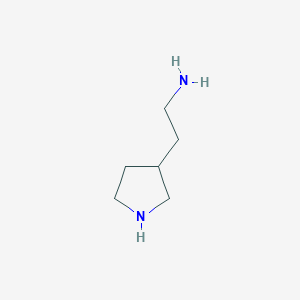
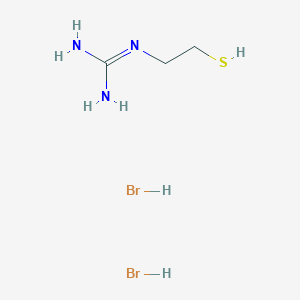
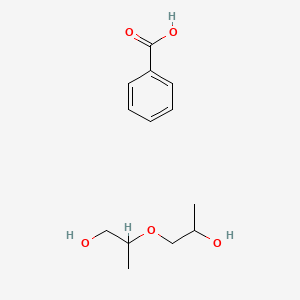
![2-[2-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B3260050.png)
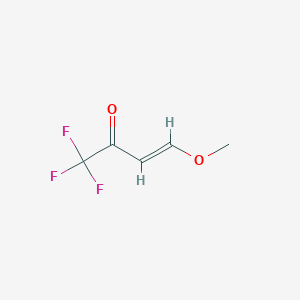
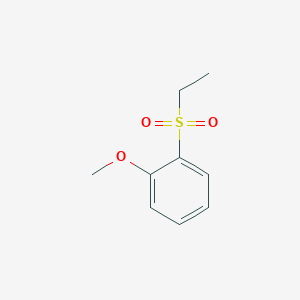
![1,2-Bis[2-(benzenesulfonyl)ethoxy]-4-nitrobenzene](/img/structure/B3260066.png)
